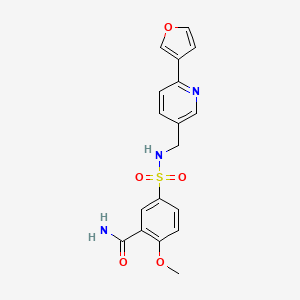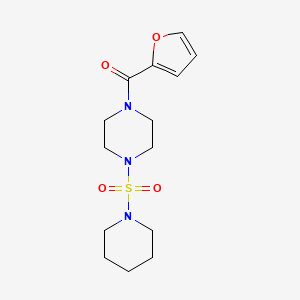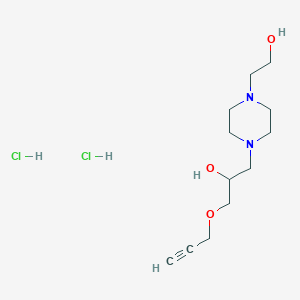![molecular formula C16H19ClN2O5 B2576519 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-5-nitrobenzamide CAS No. 923691-89-8](/img/structure/B2576519.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-5-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. The compound is synthesized using a specific method and has shown promising results in scientific studies. 5]decan-2-ylmethyl)-2-chloro-5-nitrobenzamide.
Scientific Research Applications
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-5-nitrobenzamide has been used in various scientific studies, including cancer research, neuroscience, and drug discovery. The compound has shown potential as a cancer therapeutic agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been used in neuroscience research to investigate the role of certain receptors in the brain. Furthermore, the compound has been used in drug discovery to develop new drugs with improved efficacy and fewer side effects.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-5-nitrobenzamide involves the inhibition of specific enzymes or receptors in the body. For example, the compound has been shown to inhibit the activity of certain kinases, which are involved in the growth and proliferation of cancer cells. Additionally, it has been found to bind to specific receptors in the brain, affecting neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in the body. In cancer cells, the compound has been shown to inhibit cell growth and induce apoptosis (programmed cell death). In the brain, it has been found to affect neurotransmitter release and neuronal activity, leading to changes in behavior and cognition.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-5-nitrobenzamide in lab experiments is its specificity for certain enzymes or receptors. This allows researchers to investigate the effects of inhibiting these targets without affecting other cellular processes. Additionally, the compound has shown promising results in various scientific studies, indicating its potential as a research tool.
However, one limitation of using this compound is its potential toxicity. The compound has been found to be toxic to certain cell types, which may limit its use in certain experiments. Additionally, the compound may have off-target effects, leading to unintended consequences.
Future Directions
There are several future directions for the use of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-5-nitrobenzamide in scientific research. One direction is the development of new cancer therapeutics based on the compound's ability to inhibit cancer cell growth. Another direction is the investigation of the compound's effects on specific receptors in the brain, which may lead to the development of new treatments for neurological disorders. Additionally, the compound may be used in drug discovery to develop new drugs with improved efficacy and fewer side effects.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential as a research tool in various scientific studies. The compound is synthesized using a specific method and has been found to have specific effects on enzymes and receptors in the body. While the compound has limitations, its potential applications in cancer research, neuroscience, and drug discovery make it an important tool for scientific research.
Synthesis Methods
The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-5-nitrobenzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 1,4-dioxaspiro[4.5]decan-2-ylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields the desired compound, which can be purified using column chromatography.
properties
IUPAC Name |
2-chloro-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O5/c17-14-5-4-11(19(21)22)8-13(14)15(20)18-9-12-10-23-16(24-12)6-2-1-3-7-16/h4-5,8,12H,1-3,6-7,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDFFYQZQMMAEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3H-2-benzofuran-1-one](/img/structure/B2576440.png)

![N-(4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2576444.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2576449.png)


![N-{3-[7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B2576453.png)




![2-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2576459.png)